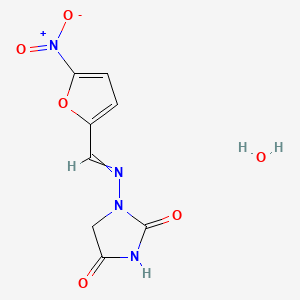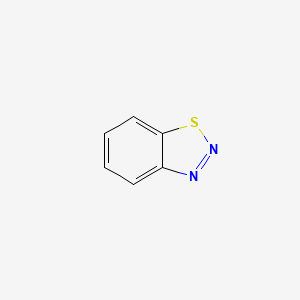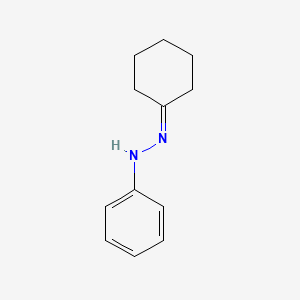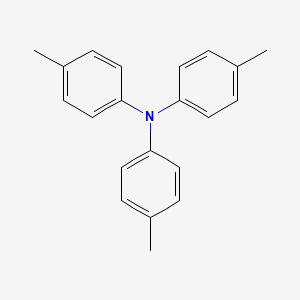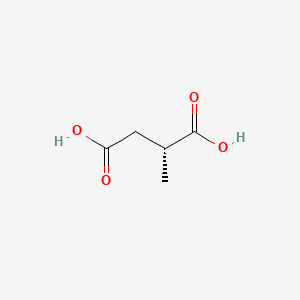
Alaproclate
Übersicht
Beschreibung
Alaproclat ist eine chemische Verbindung, die in den 1970er Jahren von dem schwedischen Pharmaunternehmen Astra AB (heute AstraZeneca) als eines der ersten selektiven Serotonin-Wiederaufnahmehemmer (SSRI) entwickelt wurde . Es wirkt als selektiver Serotonin-Wiederaufnahmehemmer und war neben Zimelidin und Indalpin eines der bahnbrechenden Medikamente dieser Klasse . Die Entwicklung wurde jedoch aufgrund von Bedenken hinsichtlich der Hepatotoxizität, die in Tierstudien beobachtet wurde, eingestellt .
2. Herstellungsmethoden
Die Synthese von Alaproclat umfasst mehrere wichtige Schritte:
Grignard-Reaktion: Das Grignard-Reagenz, Methylmagnesiumbromid, reagiert mit Methyl-4-chlorphenylacetat unter Bildung des tertiären Alkohols 1-(4-Chlorphenyl)-2-methyl-2-propanol.
Acylierung: Dieser Zwischenstoff wird dann mit 2-Brompropionylbromid acyliert, um den Ester zu bilden.
Aminierung: Schließlich wird der Ester mit Ammoniak behandelt, um Alaproclat zu ergeben.
Vorbereitungsmethoden
The synthesis of alaproclate involves several key steps:
Grignard Reaction: The Grignard reagent, methylmagnesium iodide, reacts with methyl 4-chlorophenylacetate to produce the tertiary alcohol 1-(4-chlorophenyl)-2-methyl-2-propanol.
Acylation: This intermediate is then acylated with 2-bromopropionyl bromide to form the ester.
Amination: Finally, the ester is treated with ammonia to yield this compound.
Analyse Chemischer Reaktionen
Alaproclat durchläuft verschiedene Arten chemischer Reaktionen:
Oxidation: Unter bestimmten Bedingungen kann es oxidiert werden, obwohl detaillierte Wege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.
Substitution: Alaproclat kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seines aromatischen Rings und seiner Estergruppe.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Alaproclat wurde auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Modellverbindung zur Untersuchung von SSRI-Mechanismen und Struktur-Wirkungs-Beziehungen.
Biologie: Untersucht wurden seine Auswirkungen auf die Serotoninaufnahme und die Neurotransmitterregulation.
Industrie: Begrenzte industrielle Anwendungen aufgrund seiner eingestellten Entwicklung, aber es dient als Referenzverbindung in der pharmazeutischen Forschung.
5. Wirkmechanismus
Alaproclat entfaltet seine Wirkung hauptsächlich durch Hemmung der Wiederaufnahme von Serotonin, wodurch seine Verfügbarkeit im synaptischen Spalt erhöht wird . Diese Wirkung wird durch seine Wechselwirkung mit dem Serotonintransporter vermittelt. Zusätzlich wirkt Alaproclat als nicht-kompetitiver Antagonist des NMDA-Rezeptors, obwohl es keine diskriminativen Stimulus-Eigenschaften aufweist, die denen von Phencyclidin ähneln .
Wirkmechanismus
Alaproclate exerts its effects primarily by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . This action is mediated through its interaction with the serotonin transporter. Additionally, this compound acts as a non-competitive antagonist of the NMDA receptor, although it does not exhibit discriminative stimulus properties similar to phencyclidine .
Vergleich Mit ähnlichen Verbindungen
Alaproclat ist anderen SSRIs wie Zimelidin und Indalpin ähnlich . Es ist einzigartig in seiner dualen Wirkung als sowohl SSRI als auch NMDA-Rezeptor-Antagonist . Dieser duale Mechanismus unterscheidet es von anderen SSRIs, die typischerweise nicht mit NMDA-Rezeptoren interagieren.
Ähnliche Verbindungen
Zimelidin: Ein weiteres frühes SSRI, das etwa zur gleichen Zeit entwickelt wurde.
Indalpin: Ein SSRI mit einem ähnlichen Wirkmechanismus.
Femoxetin: Eine weitere Verbindung mit SSRI-Eigenschaften.
Die einzigartige Kombination von SSRI- und NMDA-Rezeptor-Antagonist-Aktivitäten von Alaproclat macht es trotz seiner eingestellten Entwicklung zu einer interessanten Verbindung.
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSPJBYOKQPKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60719-83-7 (hydrochloride) | |
| Record name | Alaproclate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045122 | |
| Record name | Alaproclate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60719-82-6 | |
| Record name | Alaproclate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60719-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alaproclate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alaproclate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alaproclate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alaproclate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALAPROCLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4R42570ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol](/img/structure/B1199875.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide](/img/structure/B1199880.png)
